Ivabradine, (+/-)-
Overview
Description
Ivabradine, sold under the brand name Procoralan among others, is a medication used primarily for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (I_f) inhibitor that reduces the heart rate by selectively inhibiting the “funny” current (I_f) in the sinoatrial node . This compound is particularly beneficial for patients with chronic stable angina pectoris and heart failure who cannot tolerate beta-blockers .
Preparation Methods
Ivabradine can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction between a compound represented by formula II and a compound represented by formula III in the presence of an acid-binding agent and a composite phase-transfer catalyst . The reaction is carried out in a polar aprotic solvent, leading to the formation of dehydrogenated ivabradine, which is then separated and purified . Industrial production methods often involve optimizing these reaction conditions to improve yield and purity while reducing production costs .
Chemical Reactions Analysis
Ivabradine undergoes several types of chemical reactions, including:
Oxidation: Ivabradine can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the ivabradine molecule.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of ivabradine.
Common reagents used in these reactions include polar aprotic solvents, acid-binding agents, and phase-transfer catalysts . The major products formed from these reactions are typically intermediates that are further processed to yield the final ivabradine compound.
Scientific Research Applications
Ivabradine has a wide range of scientific research applications, including:
Chemistry: Ivabradine is studied for its unique chemical properties and potential modifications to enhance its efficacy.
Biology: Research focuses on understanding the biological pathways and molecular targets affected by ivabradine.
Mechanism of Action
Ivabradine exerts its effects by selectively inhibiting the “funny” current (I_f) in the sinoatrial node, which is responsible for regulating heart rate . By blocking these channels, ivabradine reduces the heart rate without affecting other cardiac ionic channels, such as calcium or potassium channels . This selective inhibition leads to a decrease in heart rate, allowing more blood to flow to the myocardium and reducing the oxygen demand of the heart .
Comparison with Similar Compounds
Ivabradine is unique compared to other heart rate-lowering agents such as beta-blockers and calcium channel blockers. Unlike these compounds, ivabradine does not affect myocardial contractility or vascular tone . Similar compounds include:
Beta-blockers: These drugs reduce heart rate but can have negative inotropic effects.
Calcium channel blockers: These also lower heart rate but can cause adverse hemodynamic effects.
Ivabradine’s selective action on the I_f current makes it a valuable alternative for patients who cannot tolerate the side effects of beta-blockers or calcium channel blockers .
Properties
IUPAC Name |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHBAYQBXXRTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861394 | |
Record name | 3-(3-{[(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl](methyl)amino}propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148870-59-1 | |
Record name | Ivabradine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148870591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IVABRADINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8ADC441ME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.